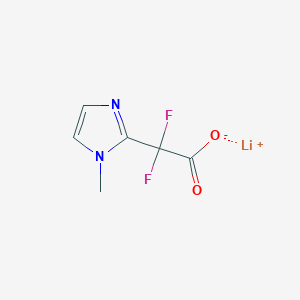
2,2-Difluoro-2-(1-méthyl-1H-imidazol-2-yl)acétate de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C6H5F2LiN2O2 It is a lithium salt of a difluoro-substituted imidazole derivative
Applications De Recherche Scientifique
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce difluoro-substituted imidazole moieties into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities including antibacterial, antifungal, and antiviral effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .
Industrial Production Methods
Industrial production methods for lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Complexation: The lithium ion can form complexes with other ligands, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in reactions with lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound with a fluorosulfonyl group instead of the imidazole moiety.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another related compound with a methyl ester group.
Uniqueness
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.
Propriétés
IUPAC Name |
lithium;2,2-difluoro-2-(1-methylimidazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2.Li/c1-10-3-2-9-4(10)6(7,8)5(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONMQDDFPXPGV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CN=C1C(C(=O)[O-])(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)


![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2410020.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)
